2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1007229-11-9
VCID: VC5027489
InChI: InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
SMILES: C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F
Molecular Formula: C10H9BrF3NO
Molecular Weight: 296.087

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide

CAS No.: 1007229-11-9

Cat. No.: VC5027489

Molecular Formula: C10H9BrF3NO

Molecular Weight: 296.087

* For research use only. Not for human or veterinary use.

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide - 1007229-11-9

Specification

CAS No. 1007229-11-9
Molecular Formula C10H9BrF3NO
Molecular Weight 296.087
IUPAC Name 2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Standard InChI InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Standard InChI Key PMBLWFQYQPOXHG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an acetamide core substituted with a bromine atom at the α-carbon and a 4-(trifluoromethyl)benzyl group attached to the nitrogen. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity. X-ray crystallography data for analogous compounds reveal planar acetamide groups and orthogonal orientations of the benzyl moiety, suggesting conformational flexibility.

Key Physicochemical Parameters

  • Molecular Weight: 296.087 g/mol

  • Solubility: Limited aqueous solubility due to the hydrophobic trifluoromethyl group; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Thermal Stability: Decomposition occurs above 200°C, consistent with brominated acetamides.

Synthesis and Synthetic Pathways

Conventional Synthesis Routes

The synthesis of 2-bromo-N-[4-(trifluoromethyl)benzyl]acetamide typically involves a multi-step sequence:

  • Benzylation: Reaction of 4-(trifluoromethyl)benzylamine with bromoacetyl bromide in dichloromethane at 0–5°C.

  • Purification: Column chromatography using hexane/ethyl acetate gradients yields the pure product.

Optimization Challenges

  • Low Yields: Early protocols reported yields below 50%, attributed to competing hydrolysis of bromoacetyl bromide.

  • Side Reactions: Formation of di-substituted byproducts necessitates controlled stoichiometry and low temperatures.

Advanced Methodologies

Recent advances in copper-catalyzed cross-coupling, as demonstrated for related bromodifluoroacetamides, offer potential routes for functionalizing the benzyl group. For example, aryl boronic acids can introduce aromatic substituents via Suzuki-Miyaura reactions, though this remains untested for the target compound .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The α-bromoacetamide moiety is highly reactive toward nucleophiles. In aqueous ethanol, primary amines displace bromide to form secondary acetamides, while thiols yield thioacetamide derivatives.

Example Reaction:

2-Bromo-N-[4-(trifluoromethyl)benzyl]acetamide+NH32-Amino-N-[4-(trifluoromethyl)benzyl]acetamide+HBr\text{2-Bromo-N-[4-(trifluoromethyl)benzyl]acetamide} + \text{NH}_3 \rightarrow \text{2-Amino-N-[4-(trifluoromethyl)benzyl]acetamide} + \text{HBr}
This reactivity underpins its utility in synthesizing pharmacologically active derivatives.

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethylbenzyl ring undergoes nitration and sulfonation at the meta position, though such reactions remain underexplored for this compound.

Comparative Analysis of Halogenated Acetamides

Compound NameCAS NumberMolecular FormulaKey Biological Activity
2-Bromo-N-[4-(trifluoromethyl)benzyl]acetamide1007229-11-9C₁₀H₉BrF₃NOM4 mAChR potentiation
2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide1228506-96-4C₁₀H₉BrF₃NOAnticancer (in vitro)
2-Chloro-N-[4-(trifluoromethyl)benzyl]acetamide1350606-89-5C₁₀H₉ClF₃NOAntimicrobial

Key Insight: The para-substituted trifluoromethyl isomer demonstrates superior receptor selectivity compared to ortho- and meta-analogues, likely due to steric and electronic effects.

Applications in Drug Discovery

Neurological Disorders

The compound’s M4 mAChR activity positions it as a candidate for treating schizophrenia and Parkinson’s disease, where modulating cholinergic signaling is therapeutic.

Preclinical Data:

  • Cognitive Enhancement: In rodent models, it improved working memory at 1 mg/kg (i.p.) without inducing peripheral cholinergic side effects.

  • Dopamine Regulation: Potentiates M4-mediated inhibition of striatal dopamine release, relevant to addiction pathways.

Material Science

The trifluoromethyl group’s hydrophobicity and chemical inertness make the compound a potential monomer for fluorinated polymers with high thermal stability.

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